N-Acetyl-DL-tryptophan
Overview
Description
N-Acetyl-DL-tryptophan is a derivative of the amino acid tryptophan. It is characterized by the presence of an acetyl group attached to the nitrogen atom of the tryptophan molecule. This compound is known for its white crystalline powder form and is soluble in water and alcohol .
Mechanism of Action
Target of Action
N-Acetyl-DL-tryptophan (NAT) is a derivative of the essential amino acid tryptophan N-acetyl-l-tryptophan, an isomer of nat, has been reported to inhibit the neurokinin 1 receptor (nk1r)
Mode of Action
It’s known that nat has antioxidant properties . It’s suggested that NAT may protect tryptophan residues from oxidation, as it has a lower oxidation potential and produces less peroxide upon light exposure .
Biochemical Pathways
Tryptophan, the parent compound of NAT, is metabolized via the 5-hydroxyindole and the kynurenine pathways . Major metabolic products from the 5-hydroxyindole pathway are serotonin (5-hydroxytryptamine) and melatonin (N-acetyl-5-methoxytryptamine), whereas important products from the kynurenine pathway are kynurenine and kynurenic acid . NAT might influence these pathways, but specific studies on NAT’s effect on these pathways are lacking.
Result of Action
NAT has been shown to have antioxidant properties and can protect tryptophan residues from oxidation . This could potentially reduce the oxidation of susceptible tryptophan residues in proteins, such as monoclonal antibodies . .
Action Environment
NAT is a white crystalline powder that is soluble in water and alcohol . It exhibits strong ultraviolet absorption at pH 2-3 . NAT is also used as a stabilizer in biopharmaceutical production . .
Biochemical Analysis
Biochemical Properties
N-Acetyl-DL-tryptophan plays a role in reducing oxidative damage in antibody formulations, thereby enhancing therapeutic efficacy . It has been shown to protect tryptophans from oxidative stress .
Cellular Effects
This compound has been found to have effects on various types of cells and cellular processes. For instance, it has been shown to improve the stability and performance of protein microbubbles in biomedical applications . It also plays a role in reducing oxidative damage in antibody formulations .
Molecular Mechanism
The molecular mechanism of this compound involves its antioxidant properties. It has a lower oxidation potential and produces less peroxide upon light exposure compared to tryptophan . This makes it effective at protecting tryptophans from oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to effectively reduce the oxidation of susceptible tryptophan and methionine residues in antibodies over time . This suggests that it has a role in maintaining the stability of these molecules during long-term studies .
Metabolic Pathways
This compound is involved in the metabolism of tryptophan, an essential amino acid
Transport and Distribution
This compound is water-soluble, which suggests that it may be easily transported and distributed within cells and tissues
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Acetyl-DL-tryptophan can be synthesized through a cascade reaction starting from indole methylene hydantoin. The process involves three main steps: hydrogenation, hydrolysis, and acetylation. The hydrogenation step uses sodium hydroxide as a solvent, followed by basic hydrolysis of indole methyl glycolylurea, and finally, acetylation of DL-tryptophan to produce this compound .
Industrial Production Methods
In industrial settings, this compound is produced via chemical synthesis using standard amino acid tryptophan. This method is efficient and cost-effective, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-DL-tryptophan undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its application in different fields.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
N-Acetyl-DL-tryptophan has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-tryptophan: Similar in structure but differs in the stereochemistry of the tryptophan moiety.
DL-methionyl-L-tryptophan: Another derivative of tryptophan with different functional groups attached.
N-acetyl-L-cysteine: Though not a tryptophan derivative, it shares similar antioxidant properties.
Uniqueness
N-Acetyl-DL-tryptophan is unique due to its specific acetylation at the nitrogen atom, which imparts distinct chemical and biological properties. Its ability to act as a stabilizer and antioxidant makes it particularly valuable in biopharmaceutical applications .
Properties
IUPAC Name |
2-acetamido-3-(1H-indol-3-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-8(16)15-12(13(17)18)6-9-7-14-11-5-3-2-4-10(9)11/h2-5,7,12,14H,6H2,1H3,(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTHIGRZJZPRDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40861672 | |
Record name | Acetyltryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40861672 | |
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Molecular Weight |
246.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige powder; [Sigma-Aldrich MSDS] | |
Record name | N-Acetyl-DL-tryptophan | |
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CAS No. |
87-32-1, 1218-34-4 | |
Record name | N-Acetyl-DL-tryptophan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87-32-1 | |
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Record name | Acetyltryptophan | |
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Record name | N-Acetyltryptophan | |
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Record name | N-Acetyl-DL-tryptophan | |
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Record name | Tryptophan, N-acetyl- | |
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Record name | Acetyltryptophan | |
Source | EPA DSSTox | |
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Record name | Nα-acetyl-DL-tryptophan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.582 | |
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Record name | N-ACETYL-DL-TRYPTOPHAN | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4460NBV53F | |
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Synthesis routes and methods
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